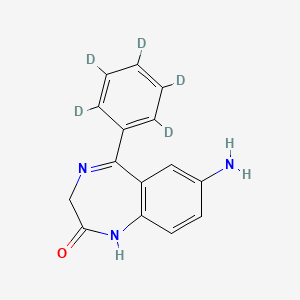
7-Amino Nitrazepam-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino Nitrazepam-d5 is a deuterated analog of 7-Amino Nitrazepam, a major urinary metabolite of Nitrazepam. Nitrazepam is a benzodiazepine used primarily for its sedative and hypnotic properties. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including clinical toxicology and forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino Nitrazepam-d5 typically involves the reduction of the nitro group in Nitrazepam to an amino group. This can be achieved using tin (II) chloride under mild conditions with ultrasonication at room temperature . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Amino Nitrazepam-d5 undergoes various chemical reactions, including:
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Potential oxidation of the amino group to form nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Reduction: Tin (II) chloride, ultrasonication, room temperature.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Reduction: this compound.
Oxidation: Nitroso or nitro derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
7-Amino Nitrazepam-d5 is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Biology: Employed in studies investigating the metabolic pathways of benzodiazepines.
Medicine: Utilized in clinical toxicology to monitor drug levels in biological samples.
Mechanism of Action
The mechanism of action of 7-Amino Nitrazepam-d5 is similar to that of Nitrazepam. It affects central benzodiazepine receptors associated with inhibitory gamma-aminobutyric acid (GABA) receptors, leading to enhanced GABA binding activity. This results in sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
- 7-Amino Clonazepam-d5
- 7-Amino Flunitrazepam-d5
- 7-Amino Diazepam-d5
Comparison: 7-Amino Nitrazepam-d5 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Compared to its analogs, it is particularly useful in studies involving Nitrazepam metabolism and forensic analysis .
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D |
InChI Key |
OYOUQHVDCKOOAL-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)[2H])[2H] |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




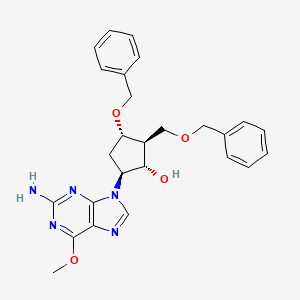
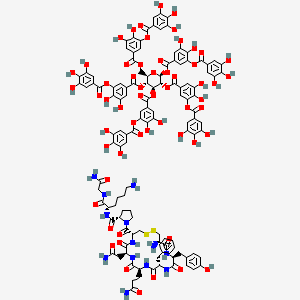
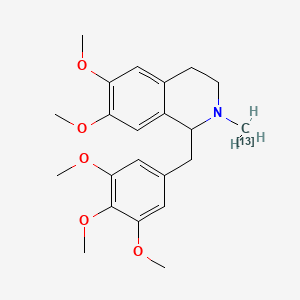
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
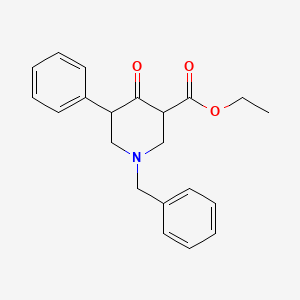
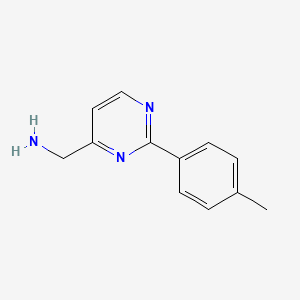
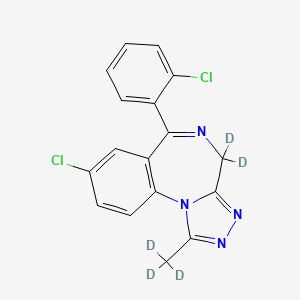
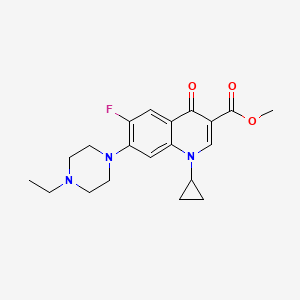
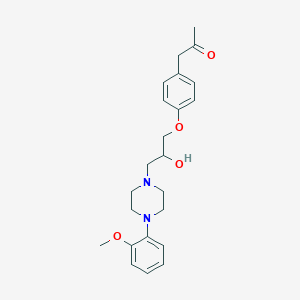
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
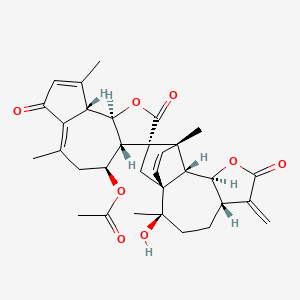
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
